Product packaging for Benzenamine, 4-(4-aminophenoxy)-2-bromo-(Cat. No.:CAS No. 61381-88-2)

Benzenamine, 4-(4-aminophenoxy)-2-bromo-

Cat. No.: B15462850
CAS No.: 61381-88-2
M. Wt: 279.13 g/mol
InChI Key: FCRGSQLTNYRFIE-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-aminophenoxy)-2-bromo- is a brominated aromatic diamine with the molecular formula C₁₂H₁₀BrN₂O. Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a bromine atom at position 2, and a phenoxy group (-O-C₆H₄-NH₂) at position 4 (Figure 1).

The aminophenoxy moiety enhances solubility in polar solvents, while the bromine atom introduces steric and electronic effects, influencing reactivity in substitution or cross-coupling reactions. Its synthesis likely involves bromination of 4-(4-aminophenoxy)benzenamine or coupling of brominated precursors with aminophenol derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2O B15462850 Benzenamine, 4-(4-aminophenoxy)-2-bromo- CAS No. 61381-88-2

Properties

CAS No.

61381-88-2

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-(4-aminophenoxy)-2-bromoaniline

InChI

InChI=1S/C12H11BrN2O/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H,14-15H2

InChI Key

FCRGSQLTNYRFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Amines

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Applications
4-(4-Aminophenoxy)-2-bromobenzenamine C₁₂H₁₀BrN₂O 280.13 -NH₂ (pos. 4), -Br (pos. 2), -O-C₆H₄-NH₂ (pos. 4) Polymer precursors, organogels
4-Bromoaniline C₆H₆BrN 172.02 -NH₂ (pos. 4), -Br (pos. 1) Pharmaceutical intermediates, dyes
4-Bromo-2-methylbenzenamine C₇H₈BrN 186.05 -NH₂ (pos. 4), -Br (pos. 1), -CH₃ (pos. 2) Flame retardants, agrochemicals
2-Bromo-4-nitrobenzenamine C₆H₅BrN₂O₂ 217.02 -NH₂ (pos. 1), -Br (pos. 2), -NO₂ (pos. 4) Explosives, corrosion inhibitors
4-Bromo-2-(imino-pyridinyl)benzenamine C₁₂H₁₀BrN₃ 276.13 -NH₂ (pos. 4), -Br (pos. 2), pyridine-imino group Coordination complexes, catalysis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The aminophenoxy group in the target compound is electron-donating, enhancing nucleophilic aromatic substitution reactivity. In contrast, nitro groups in 2-bromo-4-nitrobenzenamine are electron-withdrawing, favoring electrophilic substitution .
  • Steric Effects : The methyl group in 4-bromo-2-methylbenzenamine increases steric hindrance, reducing reaction rates compared to the target compound .
Physical and Thermal Properties
  • Boiling/Melting Points: 4-Bromoaniline: Boiling point = 227°C (NIST data) . 4-(4-Aminophenoxy)-2-bromobenzenamine (estimated): Higher melting point (>250°C) due to extended aromaticity and hydrogen bonding from dual amino groups.
  • Solubility: The target compound’s phenoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMAc) compared to 4-bromoaniline, which is sparingly soluble in water .
Spectroscopic Features
  • IR Spectroscopy: Target Compound: N-H stretches (~3300 cm⁻¹), C-O-C (phenoxy, ~1250 cm⁻¹), C-Br (~550 cm⁻¹). 4-Bromoaniline: Similar N-H and C-Br peaks but lacks ether vibrations .
  • NMR : The target compound’s aromatic protons split into complex multiplet patterns due to substituent asymmetry, whereas 4-bromoaniline shows simpler splitting .

Q & A

Q. What synthetic strategies are recommended for preparing Benzenamine, 4-(4-aminophenoxy)-2-bromo-?

Methodological Answer: Synthesis typically involves bromination and coupling reactions. For bromination, regioselective bromination of the aromatic ring can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled conditions . For coupling the 4-aminophenoxy group, Ullmann or Buchwald-Hartwig cross-coupling reactions are effective, utilizing palladium catalysts and ligands to facilitate aryl ether bond formation . Intermediate purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high yield and purity. Validate each step using thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine/ether functionalities. Compare chemical shifts with analogous brominated anilines (e.g., 4-bromoaniline ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • Infrared Spectroscopy (IR): Identify NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for decomposition points, using data from similar brominated amines .

Q. How should stability studies be designed for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA or differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Reference thermodynamic data from NIST for brominated anilines .
  • Light Sensitivity: Store samples in amber vials and monitor UV-Vis spectral changes under controlled light exposure.
  • Oxidative Stability: Expose the compound to air and track degradation via HPLC, comparing results with 4-bromo-1,2-diaminobenzene stability protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for this compound?

Methodological Answer:

  • Cross-Validation: Use complementary techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR discrepancies, compare with computational spectra (e.g., DFT-based simulations) .
  • Isotopic Labeling: Synthesize deuterated analogs to confirm assignments of NH₂ or aromatic protons .
  • Reference Standards: Compare data with structurally similar compounds (e.g., 2-bromoaniline ) to identify anomalous peaks.

Q. How does the bromo substituent influence regioselectivity in further functionalization?

Methodological Answer: The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position. For example:

  • Nitration: Use fuming HNO₃/H₂SO₄ to introduce nitro groups meta to bromine. Monitor regiochemistry via NOESY NMR .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids proceed preferentially at the para position to the amine, as demonstrated in analogous brominated benzoxazinones .

Q. What computational approaches can predict electronic effects of substituents in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity. Compare with experimental UV-Vis spectra .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing studies on brominated sulfonamides .
  • QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with observed reactivity, using datasets from NIST .

Q. How to design experiments to study degradation pathways under environmental conditions?

Methodological Answer:

  • Hydrolytic Degradation: Expose the compound to buffered solutions (pH 4–10) at 40–80°C. Analyze products via LC-MS and compare with degradation pathways of 4-bromo-N-(4-chlorophenyl)butanamide .
  • Photodegradation: Use a solar simulator to assess UV-induced breakdown. Track intermediates using time-resolved spectroscopy and reference benzoxazinone degradation studies .

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